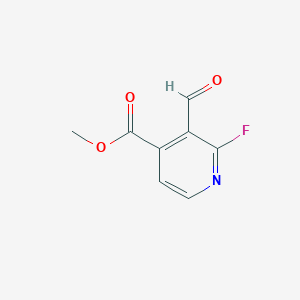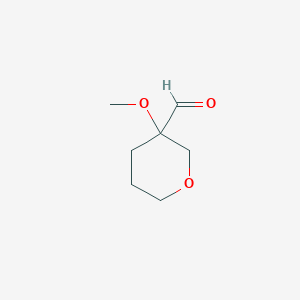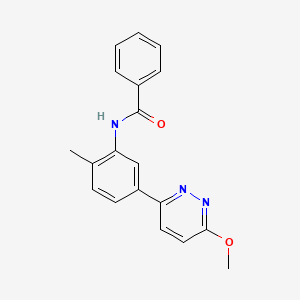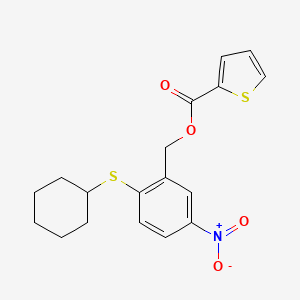![molecular formula C15H21N3O B2784714 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone CAS No. 866010-10-8](/img/structure/B2784714.png)
2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone” is a chemical compound with the CAS Number: 866010-10-8 and a molecular weight of 259.35 .
Synthesis Analysis
The synthesis of quinazolinones, such as “this compound”, often involves the amidation of 2-aminobenzoic acid derivatives, also known as anthranilic acid derivatives . The anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These anthranilates then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution results in the formation of the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H21N3O . The Inchi Code is 1S/C15H21N3O/c1-3-4-7-10-16-11(2)14-17-13-9-6-5-8-12(13)15(19)18-14/h5-6,8-9,16-17H,3-4,7,10H2,1-2H3, (H,18,19) .Chemical Reactions Analysis
Quinazolinone derivatives, like “this compound”, exhibit a range of reactivity. This includes the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .作用機序
The mechanism of action of 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body and improving the function of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation in the body by inhibiting the production of certain cytokines. Additionally, it has been shown to improve cognitive function in animal models by increasing the levels of certain neurotransmitters in the brain.
実験室実験の利点と制限
One of the advantages of using 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone in lab experiments is that it has shown potential in various scientific research applications. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it more difficult to study.
将来の方向性
There are several future directions for research on 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone. One direction is to further investigate its potential as an anticancer agent and explore its efficacy in vivo. Another direction is to study its potential as an anti-inflammatory agent and explore its effects on different inflammatory pathways. Additionally, further research can be done to understand its mechanism of action and identify potential targets for drug development.
合成法
The synthesis of 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with 1-pentylamine in the presence of ethanol and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone has shown potential in various scientific research applications. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied as a potential treatment for neurological disorders, as it has been shown to improve cognitive function in animal models.
Safety and Hazards
特性
IUPAC Name |
2-[1-(pentylamino)ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-4-7-10-16-11(2)14-17-13-9-6-5-8-12(13)15(19)18-14/h5-6,8-9,11,16H,3-4,7,10H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHTZOWGBFQFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(C)C1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-[[4-butyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2784632.png)
![11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one](/img/structure/B2784634.png)








![N-1,3-benzodioxol-5-yl-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2784648.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2784649.png)

![3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2784654.png)